molecular formula C20H24N4O2 B279835 N-(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide

N-(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide

Cat. No.: B279835
M. Wt: 352.4 g/mol
InChI Key: UZFXHSHWRWRVOD-JNKARSBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide, also known as MTAA, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. MTAA belongs to the class of adamantane carboxamides, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide is not fully understood. However, it has been proposed that this compound may exert its biological effects through the inhibition of certain enzymes or signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects. In addition to its anti-inflammatory and antitumor activities, this compound has also been shown to have antifungal and antibacterial properties. Furthermore, this compound has been found to have neuroprotective effects in a mouse model of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide is that it is relatively easy to synthesize and purify, making it a useful tool for researchers investigating its potential biological activities. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.

Future Directions

There are several potential future directions for research on N-(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide. One area of interest is the development of this compound derivatives with improved biological activities. Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo, which could provide insights into its potential as a therapeutic agent. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its potential as a drug target for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide involves the reaction of 2-methoxyphenylhydrazine with 1-adamantanecarboxylic acid chloride, followed by the addition of 1H-1,2,4-triazole. The resulting compound is then purified by column chromatography.

Scientific Research Applications

N-(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has been the subject of several studies investigating its potential as a therapeutic agent. One study found that this compound exhibited potent anti-inflammatory activity in a mouse model of acute lung injury. Another study demonstrated that this compound had significant antitumor activity in vitro against a variety of cancer cell lines.

Properties

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

(5S,7R)-N-(2-methoxyphenyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide

InChI

InChI=1S/C20H24N4O2/c1-26-17-5-3-2-4-16(17)23-18(25)19-7-14-6-15(8-19)10-20(9-14,11-19)24-13-21-12-22-24/h2-5,12-15H,6-11H2,1H3,(H,23,25)/t14-,15+,19?,20?

InChI Key

UZFXHSHWRWRVOD-JNKARSBBSA-N

Isomeric SMILES

COC1=CC=CC=C1NC(=O)C23C[C@H]4C[C@@H](C2)CC(C4)(C3)N5C=NC=N5

SMILES

COC1=CC=CC=C1NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC=N5

Canonical SMILES

COC1=CC=CC=C1NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC=N5

Origin of Product

United States

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